(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclobutyl group and a benzimidazole moiety in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a cyclization reaction involving appropriate precursors.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yield and purity. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Application in the production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Cyclobutyl-Containing Compounds: Molecules with cyclobutyl groups.
Uniqueness
The unique combination of a cyclobutyl group and a benzimidazole moiety in ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may confer distinct pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1R)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m1/s1 |
InChI Key |
QLKZEIPFTZJBAM-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origin of Product |
United States |
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